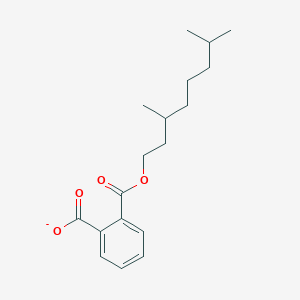
1,2-Benzenedicarboxylic acid, 1-(3,7-dimethyloctyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzenedicarboxylic acid, 1-(3,7-dimethyloctyl) ester is a chemical compound that belongs to the family of phthalates. Phthalates are esters of phthalic acid and are commonly used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This particular compound is known for its role in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzenedicarboxylic acid, 1-(3,7-dimethyloctyl) ester typically involves the esterification of phthalic anhydride with 3,7-dimethyloctanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same esterification reaction but is optimized for large-scale production. The use of catalysts and controlled reaction conditions ensures the efficient conversion of reactants to the desired ester.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzenedicarboxylic acid, 1-(3,7-dimethyloctyl) ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form phthalic acid and the corresponding alcohol.
Reduction: Reduction reactions can convert the ester back to the alcohol and phthalic acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Phthalic acid and 3,7-dimethyloctanol.
Reduction: Phthalic acid and 3,7-dimethyloctanol.
Substitution: Various substituted phthalates depending on the nucleophile used.
Applications De Recherche Scientifique
1,2-Benzenedicarboxylic acid, 1-(3,7-dimethyloctyl) ester has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible polymers and resins.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical formulations.
Industry: Widely used in the manufacture of flexible PVC products, including cables, flooring, and medical devices.
Mécanisme D'action
The mechanism of action of 1,2-Benzenedicarboxylic acid, 1-(3,7-dimethyloctyl) ester primarily involves its interaction with plastic materials to enhance their flexibility and durability. At the molecular level, the ester interacts with the polymer chains, reducing intermolecular forces and increasing the mobility of the chains. This results in a more flexible and durable material.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Benzenedicarboxylic acid, diisooctyl ester
- 1,2-Benzenedicarboxylic acid, dihexyl ester
- 1,2-Benzenedicarboxylic acid, dinonyl ester
Comparison
1,2-Benzenedicarboxylic acid, 1-(3,7-dimethyloctyl) ester is unique due to its specific ester group, which imparts distinct physical and chemical properties. Compared to other phthalates, it offers a balance of flexibility and durability, making it suitable for a wide range of applications. Its molecular structure also influences its interaction with biological systems, making it a subject of interest in toxicological studies.
Propriétés
Numéro CAS |
297182-84-4 |
|---|---|
Formule moléculaire |
C18H26O4 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
2-(3,7-dimethyloctoxycarbonyl)benzoic acid |
InChI |
InChI=1S/C18H26O4/c1-13(2)7-6-8-14(3)11-12-22-18(21)16-10-5-4-9-15(16)17(19)20/h4-5,9-10,13-14H,6-8,11-12H2,1-3H3,(H,19,20) |
Clé InChI |
XPCHWFUSMLQKRO-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCOC(=O)C1=CC=CC=C1C(=O)[O-] |
SMILES canonique |
CC(C)CCCC(C)CCOC(=O)C1=CC=CC=C1C(=O)O |
Synonymes |
1,2-Benzenedicarboxylic Acid 1-(3,7-Dimethyloctyl) Ester, 1,2-Benzenedicarboxylic Acid Mono(3,7-dimethyloctyl) Ester; Phthalic Acid Mono(3,7-dimethyloctyl) Ester; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















